Zeanoside B
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Overview
Description
ZJ 43 is a potent inhibitor of the enzyme glutamate carboxypeptidase II, also known as N-acetylaspartylglutamate peptidase. This enzyme is responsible for the hydrolysis of the neurotransmitter N-acetylaspartylglutamate into N-acetylaspartate and glutamate. ZJ 43 has shown significant potential in reducing neuronal degeneration and has been studied for its effects in various neurological conditions .
Preparation Methods
The synthesis of ZJ 43 involves the formation of a urea-based N-acetylaspartylglutamate analog. The synthetic route typically includes the following steps:
Formation of the Urea Linkage: This involves the reaction of an isocyanate with an amine to form the urea bond.
Coupling Reactions: The urea intermediate is then coupled with N-acetylaspartylglutamate to form the final compound.
Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve a purity of over 95%.
Chemical Reactions Analysis
ZJ 43 primarily undergoes the following types of chemical reactions:
Hydrolysis: ZJ 43 inhibits the hydrolysis of N-acetylaspartylglutamate by glutamate carboxypeptidase II.
Binding Reactions: It binds to the active site of the enzyme, preventing the breakdown of N-acetylaspartylglutamate.
Inhibition: The compound does not directly interact with N-methyl-D-aspartate receptors or metabotropic glutamate receptors.
Scientific Research Applications
ZJ 43 has a wide range of applications in scientific research:
Neurological Research: It is used to study the role of N-acetylaspartylglutamate in neurological conditions such as schizophrenia and traumatic brain injury.
Pain Management: ZJ 43 has shown analgesic effects in models of neuropathic and inflammatory pain.
Drug Development: The compound is being explored for its potential in developing new treatments for neurological disorders.
Mechanism of Action
ZJ 43 exerts its effects by inhibiting the enzyme glutamate carboxypeptidase II. This inhibition prevents the hydrolysis of N-acetylaspartylglutamate, leading to increased levels of this neurotransmitter. The elevated levels of N-acetylaspartylglutamate activate group II metabotropic glutamate receptors, which play a role in reducing neuronal excitability and providing neuroprotection .
Comparison with Similar Compounds
ZJ 43 is compared with other inhibitors of glutamate carboxypeptidase II, such as ZJ 11 and ZJ 17. While all these compounds inhibit the same enzyme, ZJ 43 has shown higher potency and selectivity. The unique structure of ZJ 43 allows for more effective inhibition and better pharmacokinetic properties .
Similar Compounds
ZJ 11: Another potent inhibitor of glutamate carboxypeptidase II with similar applications in neurological research.
ZJ 17: Similar to ZJ 43 but with slightly different pharmacokinetic properties and potency.
Properties
CAS No. |
113202-67-8 |
---|---|
Molecular Formula |
C16H17NO9 |
Molecular Weight |
367.31 g/mol |
IUPAC Name |
2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H17NO9/c18-5-9-12(20)13(21)14(22)16(26-9)25-8-3-1-2-6-7(15(23)24)4-10(19)17-11(6)8/h1-4,9,12-14,16,18,20-22H,5H2,(H,17,19)(H,23,24) |
InChI Key |
GRKTWUMXBYWXNZ-JCILWVLBSA-N |
SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C=C2C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O |
melting_point |
297-302°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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